![molecular formula C36H58O6 B1212798 12-Deoxyphorbol 13-palmitate CAS No. 66583-59-3](/img/structure/B1212798.png)
12-Deoxyphorbol 13-palmitate
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Overview
Description
12-deoxyphorbol-13-hexadecanoate is a phorbol ester. It has a role as a metabolite.
Scientific Research Applications
Anti-angiogenic Properties
12-Deoxyphorbol 13-palmitate has been identified as a compound with significant anti-angiogenic properties. Research demonstrates its ability to inhibit vascular endothelial growth factor (VEGF)-induced angiogenic processes, such as the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVEC) in vitro. This inhibition is also evident in vivo, as shown by reduced microvessel density in tumor xenograft mouse models, suggesting potential applications in cancer therapy by targeting the VEGF/VEGFR2 signaling pathway (Hui-Yu Xu et al., 2013).
Antitumor Activity
The antitumor effects of 12-Deoxyphorbol 13-palmitate have been further validated through studies showing its capability to induce cell cycle arrest at the G2-M checkpoint and apoptosis in cancer cells, specifically BGC823 cells. This activity is associated with the down-regulation of cyclin B1 protein and the modulation of various signaling molecules, indicating a potential mechanism through which 12-Deoxyphorbol 13-palmitate exerts its antitumor effects (Hui-Yu Xu et al., 2013).
Activation of Latent HIV-1 Expression
12-Deoxyphorbol 13-palmitate, among other phorbol esters, has been studied for its ability to activate latent HIV-1 expression. This activation is crucial for the potential eradication of the virus by inducing the expression of HIV-1 in latently infected T cells, making them susceptible to antiviral therapy. The compound's effect on the protein kinase C pathway and its ability to modulate gene expression related to T cell activation and viral latency suggest a promising role in adjunctive therapies for HIV/AIDS (S. Bocklandt, P. Blumberg, D. Hamer, 2003).
properties
CAS RN |
66583-59-3 |
---|---|
Product Name |
12-Deoxyphorbol 13-palmitate |
Molecular Formula |
C36H58O6 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate |
InChI |
InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(38)42-35-22-26(3)36(41)28(31(35)33(35,4)5)21-27(24-37)23-34(40)29(36)20-25(2)32(34)39/h20-21,26,28-29,31,37,40-41H,6-19,22-24H2,1-5H3/t26-,28+,29-,31-,34-,35+,36-/m1/s1 |
InChI Key |
QUVRUINWOFZNJL-IEIRSVMLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
Other CAS RN |
66583-59-3 |
synonyms |
12-deoxyphorbol 13-palmitate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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